6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride
CAS No.: 1160263-05-7
Cat. No.: VC2551543
Molecular Formula: C16H11Cl2NOS
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160263-05-7 |
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Molecular Formula | C16H11Cl2NOS |
Molecular Weight | 336.2 g/mol |
IUPAC Name | 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonyl chloride |
Standard InChI | InChI=1S/C16H11Cl2NOS/c1-8-5-11(9(2)21-8)15-7-13(16(18)20)12-6-10(17)3-4-14(12)19-15/h3-7H,1-2H3 |
Standard InChI Key | PRRANPSNDKJSMW-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Canonical SMILES | CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Introduction
Chemical Identity and Properties
Basic Information
6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride is identified by the CAS number 1160263-05-7 and has a molecular formula of C16H11Cl2NOS with a molecular weight of 336.24 g/mol . This compound is cataloged under the MDL number MFCD03421276 in chemical databases .
Nomenclature and Synonyms
The compound is also known by several synonyms:
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4-quinolinecarbonyl chloride, 6-chloro-2-(2,5-dimethyl-3-t
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6-chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride
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4-Quinolinecarbonyl chloride, 6-chloro-2-(2,5-dimethyl-3-thienyl)-
Structural Features
The molecular structure of 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride incorporates several key functional groups:
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A quinoline core with a chlorine substituent at position 6
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A 2,5-dimethyl-3-thienyl group at position 2 of the quinoline ring
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A reactive carbonyl chloride (acid chloride) group at position 4
This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in organic synthesis.
Physical and Chemical Properties
Chemical Reactivity
The presence of the acid chloride functional group makes this compound particularly reactive toward nucleophiles. This reactivity profile suggests potential applications in synthesis reactions involving:
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Amide formation through reaction with amines
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Ester formation through reaction with alcohols
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Acid anhydride formation when reacted with carboxylic acids
The thiophene ring and quinoline core also provide sites for potential functionalization through various chemical transformations.
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS05 |
Signal Word | Danger |
Hazard Classification | IRRITANT |
Hazard Statements | H314-H290 |
These classifications indicate that the compound is corrosive and can cause severe damage to skin and eyes (H314) and may be corrosive to metals (H290) .
Precautionary Measures
The compound requires extensive precautionary measures as indicated by the recommended statements:
P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .
These precautionary statements typically include:
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Using appropriate personal protective equipment
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Avoiding breathing dust/fumes
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Washing thoroughly after handling
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Specific instructions for response to exposure incidents
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Proper storage and disposal requirements
Manufacturer | Product Number | Product Description | Packaging | Price (as of 2021-12-16) |
---|---|---|---|---|
Matrix Scientific | 061666 | 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride | 500mg | $237 |
AK Scientific | 7127DG | 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonylchloride | 5g | $1221 |
Chemenu | CM265363 | 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonylchloride 97% | 5g | $711 |
Crysdot | CD11343754 | 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carbonylchloride 97% | 5g | $752 |
Additional suppliers include Nanjing Shizhou Biology Technology Co., Ltd., which is listed as a global supplier with 58 advantage points in the chemical supply market .
Structure-Activity Relationship Considerations
Structural Significance
The combination of structural elements in 6-Chloro-2-(2,5-dimethyl-3-thienyl)quinoline-4-carbonyl chloride merits attention:
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The chlorine substituent at position 6 of the quinoline ring can influence electronic properties and potential biological interactions
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The 2,5-dimethyl pattern on the thiophene ring affects the electron density and potential reactivity of this aromatic system
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The position of attachment between the quinoline and thiophene rings (at position 2 of quinoline and position 3 of thiophene) creates a specific spatial arrangement that may be important for molecular recognition
Reactivity Profile
The acid chloride functionality represents the most reactive site in the molecule, readily undergoing nucleophilic substitution reactions to form various derivatives. This reactivity can be harnessed for the creation of diverse molecular libraries based on the same core structure.
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